1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinoline moiety, with two methyl groups attached at the 1 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methylquinoline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride to yield the triazoloquinoline core . The reaction conditions often require heating and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted triazoloquinolines with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline moiety instead of quinoline.
1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine ring fused to the triazole.
1,2,4-Triazolo[4,3-c]quinazoline: Features a quinazoline ring fused to the triazole.
Uniqueness
1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of two methyl groups at the 1 and 7 positions. This structural feature can influence its biological activity and make it distinct from other triazoloquinoline derivatives.
Properties
CAS No. |
35359-29-6 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C12H11N3/c1-8-3-5-11-10(7-8)4-6-12-14-13-9(2)15(11)12/h3-7H,1-2H3 |
InChI Key |
LQOXVDGYMLPQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3C=C2)C |
Origin of Product |
United States |
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